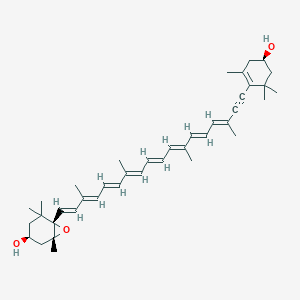
4-Methoxyazobenzene
概要
説明
4-Methoxyazobenzene is an azobenzene derivative that has gained significant attention in the scientific community due to its unique photoisomerization properties. It is widely used in various research applications, including molecular switches, photomechanical actuators, and photoresponsive materials.
作用機序
The photoisomerization properties of 4-methoxyazobenzene are due to the presence of an azo group, which can undergo cis-trans isomerization upon exposure to light. The cis and trans isomers of 4-methoxyazobenzene have different physical and chemical properties, which can be utilized in various research applications. The mechanism of photoisomerization involves the absorption of light by the azo group, which leads to the formation of a short-lived excited state. The excited state can undergo relaxation through various pathways, including internal conversion, fluorescence, and photoisomerization.
生化学的および生理学的効果
4-Methoxyazobenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been shown to activate the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
4-Methoxyazobenzene has various advantages for lab experiments, including its photoisomerization properties, which can be utilized in the development of molecular switches, photomechanical actuators, and photoresponsive materials. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, it also has some limitations, including its sensitivity to light, which can lead to degradation and loss of activity over time. Additionally, its photophysical properties can be affected by various factors, including solvent polarity and temperature, which can complicate its use in certain research applications.
将来の方向性
There are various future directions for the research on 4-methoxyazobenzene. One area of interest is the development of new photoresponsive materials that can be used in various applications, including drug delivery, sensing, and imaging. Another area of interest is the development of new molecular switches that can be used to control the activity of enzymes and receptors with high precision and specificity. Additionally, there is a growing interest in the development of photomechanical actuators that can perform complex mechanical tasks in response to light. Overall, the research on 4-methoxyazobenzene has significant potential for the development of novel materials and technologies with various applications in science and engineering.
Conclusion
In conclusion, 4-methoxyazobenzene is a versatile compound with unique photoisomerization properties that have significant potential for various research applications. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations, its advantages make it a valuable tool for researchers in various fields. The future directions for research on 4-methoxyazobenzene are promising, and it is likely to continue to play a significant role in the development of novel materials and technologies.
科学的研究の応用
4-Methoxyazobenzene has various research applications due to its photoisomerization properties. It is widely used in the development of molecular switches, which can be used to control the activity of enzymes, receptors, and ion channels. It is also used in the development of photomechanical actuators, which can convert light energy into mechanical motion. Additionally, it is used in the development of photoresponsive materials, which can change their physical and chemical properties in response to light.
特性
IUPAC Name |
(4-methoxyphenyl)-phenyldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCRPKOHRIXSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870967 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyazobenzene | |
CAS RN |
2396-60-3, 21650-49-7 | |
| Record name | 4-Methoxyazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, (4-methoxyphenyl)phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)





